5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid

Inflammation Arachidonic Acid Cascade Enzyme Inhibition

5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid (CAS 4378-55-6) is a specialized aromatic oxovaleric acid derivative validated for targeted research in 5-lipoxygenase (5-LOX) pathway modulation, RBP4 antagonism, and as a precursor for PDE4 inhibitor chemotypes. Its 3,4-dimethoxy substitution pattern is critical for biological activity; generic analogs are not scientifically valid substitutes. Procure with confidence for defined, reproducible results.

Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
CAS No. 4378-55-6
Cat. No. B1334123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
CAS4378-55-6
Molecular FormulaC13H16O5
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)CCCC(=O)O)OC
InChIInChI=1S/C13H16O5/c1-17-11-7-6-9(8-12(11)18-2)10(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)
InChIKeyVCPFAIMGNLXMPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid (CAS 4378-55-6): Sourcing Specifications and Research-Grade Purity


5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid (CAS 4378-55-6), also known as 5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid or 4-(3,4-dimethoxybenzoyl)butanoic acid, is an aromatic oxovaleric acid derivative with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol [1]. This compound, characterized by a 3,4-dimethoxyphenyl ketone linked to a butyric acid chain, is primarily utilized as a versatile synthetic intermediate and a specialized biochemical probe. For procurement, it is commercially available from multiple research chemical suppliers with typical purity specifications of 95% or 98% and a reported melting point of 145-146°C [2].

Why 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid Cannot Be Replaced with Similar Aryl Oxovaleric Acid Analogs


While the 5-aryl-5-oxovaleric acid scaffold is a common motif, indiscriminate substitution with close analogs such as 5-(2,3-dimethoxyphenyl)-5-oxovaleric acid (CAS 898792-29-5), 5-(3,5-dimethoxyphenyl)-5-oxovaleric acid (CAS 898792-55-7), or 5-(3-methoxyphenyl)-5-oxovaleric acid is not scientifically valid. The specific 3,4-dimethoxy substitution pattern on the phenyl ring is a critical determinant of its unique polypharmacological profile and synthetic utility. This regioisomeric and substituent specificity translates into quantifiable differences in enzyme inhibition potency, target engagement (e.g., RBP4 antagonism), and its function as a key intermediate for PDE4 inhibitor chemotypes [1][2]. The evidence below quantifies these differences, demonstrating that generic substitution would compromise or nullify the specific activity and synthetic outcome required for defined research and development workflows.

Quantitative Differentiation of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid: Comparative Enzyme Inhibition and Target Engagement Data


5-Lipoxygenase (5-LOX) Inhibition: Target Compound Demonstrates Potent Activity in Human Blood

This compound is identified as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid pathway. While many analogs in the oxovaleric acid class exhibit general antioxidant properties, this specific compound has been validated for its inhibitory effect on 5-LOX activity, as determined by the inhibition of calcium ionophore-induced leukotriene B4 (LTB4) production in human blood [1][2]. This ex vivo human blood assay provides a more physiologically relevant measure of anti-inflammatory potential compared to cell-free or in vitro antioxidant assays often cited for related compounds like 5-(5-chloro-2-methoxyphenyl)-5-oxovaleric acid or 5-(3,5-dimethoxyphenyl)-5-oxovaleric acid .

Inflammation Arachidonic Acid Cascade Enzyme Inhibition

RBP4 Antagonism: Disruption of Retinol-Dependent RBP4-TTR Interaction

The compound has been specifically tested and shown to bind to Retinol Binding Protein 4 (RBP4) and antagonize the retinol-dependent interaction between RBP4 and Transthyretin (TTR) [1]. This activity is indicative of a potential to reduce serum RBP4 and retinol levels, a mechanism relevant for diseases mediated by elevated RBP4, such as insulin resistance and age-related macular degeneration [2]. This is a highly specific target engagement profile not documented for its close structural analogs like 5-(2,3-dimethoxyphenyl)-5-oxovaleric acid or 5-(3,5-dimethoxyphenyl)-5-oxovaleric acid, which are typically studied for more generic antioxidant or antimicrobial properties.

Metabolic Disease Retinol Transport Protein-Protein Interaction

Carboxylesterase Inhibition: Quantified Ki Value from Porcine Liver Assay

The compound exhibits inhibitory activity against carboxylesterase, an enzyme critical for the hydrolytic biotransformation of numerous drugs [1]. A quantified affinity constant (Ki) of 337 nM was determined for this compound using competitive inhibition assays against porcine liver carboxylesterase (analyzed via double reciprocal Lineweaver-Burk plot) [2]. In contrast, the closest structural analog, 5-(2,3-dimethoxyphenyl)-5-oxovaleric acid (CAS 898792-29-5), has no reported carboxylesterase inhibition data in the public domain, highlighting a significant data gap for this specific activity.

Drug Metabolism Enzyme Inhibition Pharmacokinetics

Synthetic Utility as a PDE4 Inhibitor Intermediate: Validated in Peer-Reviewed Literature

This compound is a validated starting material in the design and synthesis of a novel chemotype of 4,5,6,7-tetrahydro-1H-1,2-diazepin-7-one derivatives, which are a new series of Phosphodiesterase 4 (PDE4) inhibitors . PDE4 is a key target for respiratory, inflammatory, and CNS disorders . This specific synthetic application is documented in peer-reviewed literature, providing a proven and reproducible route for creating PDE4 inhibitor libraries. In contrast, related regioisomers like 5-(2,3-dimethoxyphenyl)-5-oxovaleric acid and 5-(3,5-dimethoxyphenyl)-5-oxovaleric acid are primarily listed as specialty chemicals without a defined role in a published medicinal chemistry campaign targeting PDE4 .

Medicinal Chemistry PDE4 Inhibition Synthetic Intermediate

Validated Research Applications for 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid Based on Differential Evidence


Investigating the Arachidonic Acid Cascade and Leukotriene-Mediated Inflammation

This compound is the scientifically justified choice for studies focused on the 5-lipoxygenase (5-LOX) pathway, particularly in human whole blood models. Its documented inhibitory effect on calcium ionophore-induced LTB4 production makes it a superior probe for this specific mechanism compared to general antioxidant compounds in its class [1][2].

Probing RBP4 Biology and RBP4-TTR Protein-Protein Interactions

For research into metabolic disorders, insulin resistance, or age-related macular degeneration where RBP4 is a target of interest, this compound is uniquely qualified. It has demonstrated binding to RBP4 and antagonism of the RBP4-TTR interaction, a specific activity profile absent in other dimethoxyphenyl oxovaleric acid regioisomers [3].

Medicinal Chemistry Campaigns Targeting PDE4 Inhibition

This compound is a literature-validated starting material for synthesizing a novel chemotype of PDE4 inhibitors. Utilizing this compound provides a proven synthetic pathway to 4,5,6,7-tetrahydro-1H-1,2-diazepin-7-one derivatives, accelerating drug discovery efforts in respiratory, inflammatory, metabolic, and CNS disorders .

In Vitro Drug Metabolism Studies Involving Carboxylesterases

For experiments assessing carboxylesterase-mediated hydrolysis, this compound offers a defined Ki of 337 nM against porcine liver carboxylesterase [4]. This quantitative data enables its use as a reference inhibitor in assays designed to evaluate the metabolic stability of ester-containing drug candidates or to investigate potential carboxylesterase-mediated drug-drug interactions.

Technical Documentation Hub

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